NB-598 hydrochloride

Cholesterol biosynthesis Squalene epoxidase Species selectivity

Researchers requiring specific inhibition of mammalian squalene epoxidase (SQLE) face tool limitations: antifungal agents like terbinafine show weak mammalian activity. NB-598 hydrochloride (CAS 136719-25-0) solves this with: • Sub-nanomolar potency: Ki = 0.68 nM; IC50 = 0.75-4.4 nM (cell-free) • Inverse species selectivity: potent vs. mammalian SQLE, no antifungal activity • Validated structural reference: co-crystal structure (PDB: 6c6p) available • Distinct mechanism: suppresses both cholesterol and triacylglycerol secretion (unlike statins)

Molecular Formula C27H32ClNOS2
Molecular Weight 486.1 g/mol
CAS No. 136719-25-0
Cat. No. B1662855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNB-598 hydrochloride
CAS136719-25-0
Synonyms(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine; hydrochloride
Molecular FormulaC27H32ClNOS2
Molecular Weight486.1 g/mol
Structural Identifiers
SMILESCCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.Cl
InChIInChI=1S/C27H31NOS2.ClH/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1H/b8-6+;
InChIKeyWDXQLZXORYGXJN-WVLIHFOGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NB-598 Hydrochloride: SQLE Inhibitor for Cholesterol Research


NB-598 hydrochloride (CAS 136719-25-0) is a benzylamine-derived competitive inhibitor of squalene epoxidase (SQLE; also known as squalene monooxygenase), the enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene in the committed sterol biosynthesis pathway [1]. The compound exhibits sub-nanomolar potency against mammalian SQLE with a Ki of 0.68 nM and IC50 values ranging from 0.75 nM to 4.4 nM in cell-free assays, and inhibits cholesterol synthesis from [14C]acetate in HepG2 cells with an IC50 of 3.4 nM [1]. Unlike antifungal SQLE inhibitors such as terbinafine, NB-598 displays reversed species selectivity—potent inhibition of mammalian enzyme with negligible activity against fungal SQLE—making it a specialized research tool for dissecting mammalian sterol biosynthesis and its pathophysiological roles [2].

1
Target Mammalian SQLE pathway inhibition study fit
2
Selectivity Reversed species-selectivity profile vs antifungal SQLE inhibitors
3
Application Cholesterol biosynthesis and lipid co-regulation research tool

NB-598 Hydrochloride: Species-Selective SQLE Inhibition


Squalene epoxidase inhibitors are not functionally interchangeable. The allylamine class exhibits profound species selectivity that dictates experimental applicability: terbinafine potently inhibits fungal SQLE (Candida Ki = 30 nM) but weakly inhibits mammalian enzyme (rat liver Ki = 77 μM), whereas NB-598 demonstrates the inverse selectivity with sub-nanomolar mammalian SQLE inhibition and no measurable antifungal activity [1]. Within mammalian-active SQLE inhibitors, time-dependent inhibition kinetics differ substantially: NB-598 exhibits IC50 reduction from 120 nM to 30 nM with extended incubation, while the structurally related Cmpd-4″ shows IC50 shift from 800 nM to 69 nM under identical conditions [2]. Furthermore, NB-598 uniquely suppresses both cholesterol and triacylglycerol secretion—an effect not shared by HMG-CoA reductase inhibitors like L-654,969, which inhibit cholesterol secretion equipotently but fail to suppress triacylglycerol export . These molecular and functional distinctions preclude simple substitution without altering experimental outcomes.

Species Selectivity Inversion

Antifungal SQLE inhibitors like terbinafine lack mammalian potency; species-selectivity profile may not transfer.

Time-Dependent Kinetics Differ

Structurally related allylamines exhibit distinct IC50 shift kinetics; target engagement may vary under matched conditions.

Functional Phenotype Mismatch

HMG-CoA reductase inhibitors may not suppress triacylglycerol secretion; lipid export endpoint context may differ.

NB-598 Hydrochloride: Comparative Evidence


Inverse Species Selectivity: NB-598 vs Terbinafine

NB-598 and the antifungal terbinafine exhibit diametrically opposed species selectivity profiles. NB-598 potently inhibits mammalian SQLE but shows no inhibitory effect against Trichophyton mentagrophytes or Candida albicans [1]. Terbinafine displays the inverse profile: potent fungal SQLE inhibition (Candida Ki = 30 nM, non-competitive) but weak mammalian enzyme inhibition (rat liver Ki = 77 μM, competitive) [2]. This functional inversion is supported by enzymatic studies in S. cerevisiae, where terbinafine inhibited fungal SQLE in a non-competitive manner while NB-598 barely inhibited the enzyme, showing only partially non-competitive behavior [3].

Species Selectivity
Head-to-head
Mammalian Ki = 0.68 nM
>110,000-fold selectivity inversion vs terbinafine
Human HepG2 microsomes; rat liver / Candida enzymes
Defines mammalian cholesterol biosynthesis study context
Fungal SQLE inhibitors not interchangeable for mammalian target engagement
Cholesterol biosynthesis Squalene epoxidase Species selectivity

Time-Dependent Inhibition & Thermal Shift vs Cmpd-4″

In direct comparative studies using recombinant human SQLE, NB-598 demonstrates superior time-dependent inhibition kinetics relative to Cmpd-4″, a structurally related allylamine inhibitor. With increasing incubation time, the IC50 of NB-598 decreases from 120 nM to 30 nM, whereas Cmpd-4″ IC50 decreases from 800 nM to 69 nM [1]. Under fixed-time assay conditions, NB-598 inhibited baculosome-derived SQLE with an IC50 of 63 nM, compared to Cmpd-4″ at 69 nM—a modest but measurable advantage. The structurally inactive analog NB-598.ia exhibits IC50 >100 μM, confirming on-target specificity [1]. In thermal shift assays, NB-598 induced a larger stabilization of human SQLE (ΔTm = 19.7°C) compared to Cmpd-4″ (ΔTm = 17.6°C) [2]. Mechanism-of-action studies revealed NB-598 exhibits non-competitive inhibition with respect to squalene substrate when tested at fixed concentrations of 0, 10, and 40 nM [1].

Time-Dependent IC50
Head-to-head
IC50 shift: 120 nM → 30 nM
ΔTm = 19.7°C (2.1°C greater stabilization)
Recombinant human SQLE baculosome; thermal shift assay
Supports tighter target engagement interpretation
Inactive analog NB-598.ia IC50 >100 μM confirms on-target context
Enzyme kinetics Time-dependent inhibition Thermal shift assay

Differential Triacylglycerol Secretion vs L-654,969

In HepG2 human hepatoma cells, NB-598 and the HMG-CoA reductase inhibitor L-654,969 both potently suppress cholesterol secretion into the culture medium. However, NB-598 uniquely suppresses triacylglycerol secretion and simultaneously reduces apolipoprotein B (apoB) levels, whereas L-654,969 does not suppress triacylglycerol secretion despite equipotent cholesterol inhibition . NB-598 at 10 μM caused a 36±7% reduction in total cholesterol levels in MIN6 cells, with cholesterol decreases of 49±2%, 46±7%, and 48±2% from plasma membrane (PM), endoplasmic reticulum (ER), and secretory granules (SG), respectively [1]. Notably, NB-598 did not affect the synthesis of other lipids including phospholipids, free fatty acids, or triacylglycerol in HepG2 cells, indicating that the secretory suppression is distinct from de novo synthesis inhibition [2].

Triacylglycerol Secretion
Head-to-head
Suppresses cholesterol & triacylglycerol secretion
Unique functional divergence vs HMG-CoA reductase inhibitors
HepG2 cells; MIN6 cells; 18-hr incubation
Enables lipid co-regulation and apoB pathway research
HMG-CoA reductase inhibitors lack triacylglycerol suppression phenotype
Lipid metabolism Apolipoprotein B HepG2 cells

In Vivo Cholesterol Reduction and LDL Receptor Induction

In rat models, oral administration of NB-598 produced dose-dependent increases in serum squalene levels and decreases in serum cholesterol with an ED50 of 5.1 mg/kg [1]. In beagle dogs, a 28-day oral administration of NB-598 at 10 mg/kg/day significantly lowered serum cholesterol across all lipoprotein classes, with specific reduction of LDL cholesterol mediated through induction of LDL receptor activity [1]. In HepG2 cells, NB-598 increased 125I-LDL binding and induced LDL receptor mRNA expression; this induction was abolished in the presence of LDL or cycloheximide, confirming that LDL receptor upregulation occurs via inhibition of cholesterol synthesis at the squalene epoxidase step [2]. Unlike HMG-CoA reductase inhibitors, NB-598 does not inhibit the synthesis of non-sterol mevalonate derivatives that regulate HMG-CoA reductase at the post-transcriptional level [2].

In Vivo Cholesterol ED50
Cross-study
Rat ED50 = 5.1 mg/kg (oral)
LDL receptor activity increased in dog model
SD rats single dose; beagle dogs 28-day repeated dosing
Provides dose-response benchmarks for experimental design
LDL receptor induction confirmed via 125I-LDL binding and mRNA expression
In vivo pharmacology Cholesterol lowering LDL receptor

Co-crystal Structure with Human SQLE

The binding mode of NB-598 to human squalene epoxidase has been definitively established by X-ray crystallography at 2.3 Å resolution (PDB ID: 6c6p), revealing NB-598 bound within the FAD-containing catalytic domain [1]. This structural determination enables rational comparison with the Cmpd-4″ co-crystal structure (PDB ID: 6c6n) and provides atomic-level insight into the structural determinants of mammalian SQLE inhibition [1]. The availability of validated structural data distinguishes NB-598 from less well-characterized SQLE inhibitors and supports its use as a reference compound for structure-based drug design and mechanistic studies [2].

Co-crystal Structure
Supporting evidence
PDB: 6c6p, 2.3 Å resolution
Human SQLE catalytic domain with FAD cofactor
Structurally validated tool compound for SQLE-targeted research
Cmpd-4″ co-crystal (6c6n) available for comparative structural review
Structural biology X-ray crystallography PDB structure

NB-598 Hydrochloride: Validated Applications


Mammalian Cholesterol Biosynthesis Pathway Dissection

NB-598 is the appropriate tool for studies requiring specific inhibition of mammalian squalene epoxidase. Its sub-nanomolar Ki (0.68 nM) against human SQLE and complete lack of antifungal activity (no inhibition of T. mentagrophytes or C. albicans) make it unsuitable for fungal research but ideal for mammalian sterol biosynthesis studies [1]. This inverse selectivity profile is supported by enzymatic characterization showing NB-598 barely inhibits S. cerevisiae SQLE while terbinafine potently inhibits it [2]. Researchers investigating the regulatory role of SQLE in mammalian cholesterol homeostasis, LDL receptor regulation, or sterol-dependent signaling should select NB-598 over terbinafine or other antifungal SQLE inhibitors.

Cholesterol & Triacylglycerol Co-Regulation Studies

NB-598 uniquely enables investigation of the coordinated regulation of cholesterol and triacylglycerol secretion. In HepG2 cells, NB-598 suppresses both cholesterol and triacylglycerol secretion while simultaneously reducing apolipoprotein B, a phenotype not replicated by HMG-CoA reductase inhibitors (e.g., L-654,969) which suppress only cholesterol secretion [1]. At 10 μM, NB-598 reduces total cellular cholesterol by 36±7% in MIN6 cells, with compartment-specific reductions of 49±2% (plasma membrane), 46±7% (endoplasmic reticulum), and 48±2% (secretory granules) [2]. This makes NB-598 essential for research examining the mechanistic links between SQLE inhibition, apoB-containing lipoprotein assembly, and hepatic lipid export pathways.

LDL Receptor Regulation and Cholesterol Homeostasis

NB-598 is validated for studies of LDL receptor-mediated cholesterol clearance. In HepG2 cells, NB-598 increases 125I-LDL binding and induces LDL receptor mRNA expression; this effect is abolished by exogenous LDL or cycloheximide, confirming the mechanism operates through inhibition of cholesterol synthesis at the SQLE step [1]. In beagle dogs, 28-day oral administration of NB-598 (10 mg/kg/day) significantly reduced LDL cholesterol through induction of LDL receptor activity [2]. Notably, NB-598 does not inhibit non-sterol mevalonate derivatives that post-transcriptionally regulate HMG-CoA reductase, distinguishing its regulatory profile from statins [1]. This makes NB-598 the appropriate tool for studying SREBP-mediated transcriptional regulation and LDL receptor trafficking independent of mevalonate pathway intermediates.

Structure-Based SQLE Inhibitor Development

The availability of a validated co-crystal structure of NB-598 bound to human SQLE with FAD at 2.3 Å resolution (PDB ID: 6c6p) establishes NB-598 as a structurally characterized reference compound for SQLE inhibitor development [1]. The thermal shift data (ΔTm = 19.7°C) and time-dependent IC50 kinetics (120 nM → 30 nM with extended incubation) provide quantitative benchmarks for assessing target engagement of novel SQLE inhibitors [1]. The structurally inactive analog NB-598.ia (IC50 >100 μM) is available as a negative control for confirming on-target effects [1]. Researchers developing next-generation SQLE inhibitors can use NB-598 as the reference standard for biochemical, biophysical, and cellular target engagement assays.

Application
Selection Property
Validation Focus
Mammalian cholesterol biosynthesis pathway studies
Reversed species selectivity vs antifungal SQLE inhibitors
Mammalian SQLE target engagement and sterol endpoint monitoring
Cholesterol and triacylglycerol co-regulation research
Unique dual suppression of cholesterol and triacylglycerol secretion
ApoB and lipid export pathway endpoint interpretation
LDL receptor regulation and cholesterol homeostasis studies
LDL receptor induction independent of mevalonate intermediate inhibition
SREBP-mediated transcriptional regulation review
Structure-based SQLE inhibitor development
Validated co-crystal structure (PDB: 6c6p) and thermal shift benchmark
Biochemical and biophysical target engagement assay context

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